![molecular formula C10H8N2O2 B126618 2-(4-Hydroxyphenyl)-5-pyrimidinol CAS No. 142172-97-2](/img/structure/B126618.png)
2-(4-Hydroxyphenyl)-5-pyrimidinol
Overview
Description
2-(4-Hydroxyphenyl)-5-pyrimidinol is a chemical compound with the molecular formula C10H9N3O2. It is also known as 4-Hydroxy-2-(pyrimidin-5-yl)phenol. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Anti-inflammatory Applications
Pyrimidine derivatives, including 2-(4-hydroxyphenyl)pyrimidin-5-ol , have been extensively studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs with reduced toxicity.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives . These new compounds have potential applications in various fields of medicinal chemistry, including the development of drugs with improved pharmacological profiles.
Biochemical Dye
2-(4-Hydroxyphenyl)-5-pyrimidinol: is used as a biochemical dye. Its properties allow it to be used in scientific research for staining or labeling biological samples, aiding in the visualization of cells, tissues, or biochemicals under a microscope .
Polarizable Material
This compound is recognized as a polarizable material, which means it can exhibit polarization in response to an external electric field. This characteristic is valuable in the field of materials science, particularly in the development of electronic and optoelectronic devices .
Fluorometric Determination of Oxidative Enzymes
The compound has applications in the fluorometric determination of oxidative enzymes. It can be used as a reagent in assays that measure the activity of enzymes involved in oxidative processes, which is crucial in understanding various diseases and the development of treatments .
Acylation Reagent
In organic synthesis, 2-(4-Hydroxyphenyl)-5-pyrimidinol is utilized as a reagent for the acylation of phenols and amines. This process is important for modifying the chemical properties of compounds, which can lead to the creation of new drugs or materials with desired characteristics .
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a wide range of pharmacological effects including anti-inflammatory properties . They are known to interact with various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may influence pathways related to inflammation .
Result of Action
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may have a role in reducing inflammation .
properties
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOPBDRWHKDPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421721 | |
Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5-pyrimidinol | |
CAS RN |
142172-97-2 | |
Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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